Methyl 2-(2-methylthiophen-3-yl)acetate
Description
Methyl 2-(2-methylthiophen-3-yl)acetate is an organic compound featuring a thiophene ring substituted with a methyl group at the 2-position and an acetoxy group at the 3-position. Thiophene-based esters are of significant interest in pharmaceutical and materials chemistry due to their electronic properties and versatility in forming supramolecular interactions .
Properties
IUPAC Name |
methyl 2-(2-methylthiophen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-7(3-4-11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMKSQEAGDUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(thiophen-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(thiophen-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the oxidative coupling polymerization of thiophene derivatives. For example, methyl 2-(thiophen-3-yl)acetate can be synthesized using oxidative coupling polymerization in chloroform with ferric chloride (FeCl3) as the oxidizing agent .
Industrial Production Methods
Industrial production of methyl 2-(thiophen-3-yl)acetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Methyl 2-(thiophen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its conductive properties
Mechanism of Action
The mechanism of action of methyl 2-(thiophen-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Methyl 2-thienyl acetate (CAS 19432-68-9)
- Molecular Formula : C₇H₈O₂S vs. C₈H₁₀O₂S for the target compound.
- The molecular weight difference (156.2 g/mol vs. ~170.2 g/mol) may influence volatility and solubility .
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
- Structure : Phenyl ring substituted with an ethyl acetoacetate group.
- Key Differences : Replacement of thiophene with a phenyl ring alters electronic properties (e.g., aromaticity and π-π stacking capacity). The ethyl ester group increases hydrophobicity compared to the methyl ester in the target compound. This derivative is used in synthesizing amphetamine precursors, highlighting how aromatic ring choice impacts biological activity .
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate (CAS 103324-26-1)
- Structure : A phenyl ring with hydroxyl and methoxy substituents.
- Key Differences: Polar hydroxyl and methoxy groups enhance hydrogen-bonding capacity, contrasting with the non-polar thiophene ring. This compound’s solubility in polar solvents (e.g., water) is likely higher than that of thiophene-based esters .
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 159783-10-5)
- Structure : A dihydrobenzo[b]thiophene fused ring system with methoxy and ethyl ester groups.
- The methoxy group introduces additional hydrogen-bonding sites, influencing supramolecular assembly .
Physicochemical Properties and Reactivity
- Reactivity : Thiophene-based esters (e.g., Methyl 2-thienyl acetate) undergo electrophilic substitution at the α-positions of the thiophene ring, whereas phenyl analogs (e.g., Ethyl 2-phenylacetoacetate) participate in Friedel-Crafts alkylation. The methyl group in the target compound may sterically hinder reactions at the 2-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
